

Antalarmin Hydrochloride: A Technical Guide to Brain Penetration and Distribution

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Compound of Interest

Compound Name: Antalarmin hydrochloride

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Abstract

Antalarmin hydrochloride is a potent and selective non-peptide antagonist of the corticotropin-releasing hormone receptor 1 (CRH1). Its ability to cross the blood-brain barrier and modulate central nervous system (CNS) activity makes it a valuable tool in preclinical research for stress-related disorders. This technical guide provides a comprehensive overview of the available data on antalarmin's brain penetration and distribution, details the experimental methodologies used for its characterization, and illustrates the key signaling pathways it modulates.

Pharmacokinetic Profile and Brain Penetration

Antalarmin is a lipophilic compound, a characteristic that facilitates its passage across the blood-brain barrier.^{[1][2]} Pharmacokinetic studies in various animal models have confirmed its ability to enter the CNS and exert its pharmacological effects.

Quantitative Brain Penetration Data

The extent of brain penetration has been quantified in several preclinical species. The data consistently demonstrates that antalarmin and its close analogs achieve significant concentrations in the central nervous system relative to plasma levels.

Species	Compound	Dose & Route	Time Point	Brain Region	Concentration/Ratio	Reference
Male Wistar Rat	CP-154,526	5 mg/kg, p.o.	8 hours	Whole Brain	Brain:Plasma Ratio = 2.5	[3]
Adult Male Rhesus Macaque	Antalarmin	20 mg/kg, p.o.	180 minutes	Cerebrospinal Fluid (CSF)	9.8 ng/mL	[4]
Adult Male Rhesus Macaque	Antalarmin	20 mg/kg, p.o.	180 minutes	Plasma	76 ng/mL	[4]
Adult Male Rhesus Macaque	Antalarmin	20 mg/kg, p.o.	180 minutes	CSF	CSF:Plasma Ratio \approx 0.13	[4]

Regional Brain Distribution

Studies with the close analog of antalarmin, CP-154,526, have provided insights into its distribution across different brain regions in rats. Following oral administration, the compound showed a relatively comparable distribution among the measured brain areas. After intravenous administration, a similar pattern was observed, with the hypothalamus showing slightly lower concentrations.

Species	Compound	Dose & Route	Brain Region	Distribution Characteristics	Reference
Rat	CP-154,526	i.v. & p.o.	Cortex, Striatum, Hippocampus, Cerebellum	Comparable distribution among these regions.	[5]
Rat	CP-154,526	i.v.	Hypothalamus	Significantly lower concentrations compared to other measured brain tissues.	[5]

Experimental Protocols

The characterization of antalarmin's brain penetrance and distribution involves specific preclinical methodologies. Below are detailed summaries of the key experimental protocols employed in the cited literature.

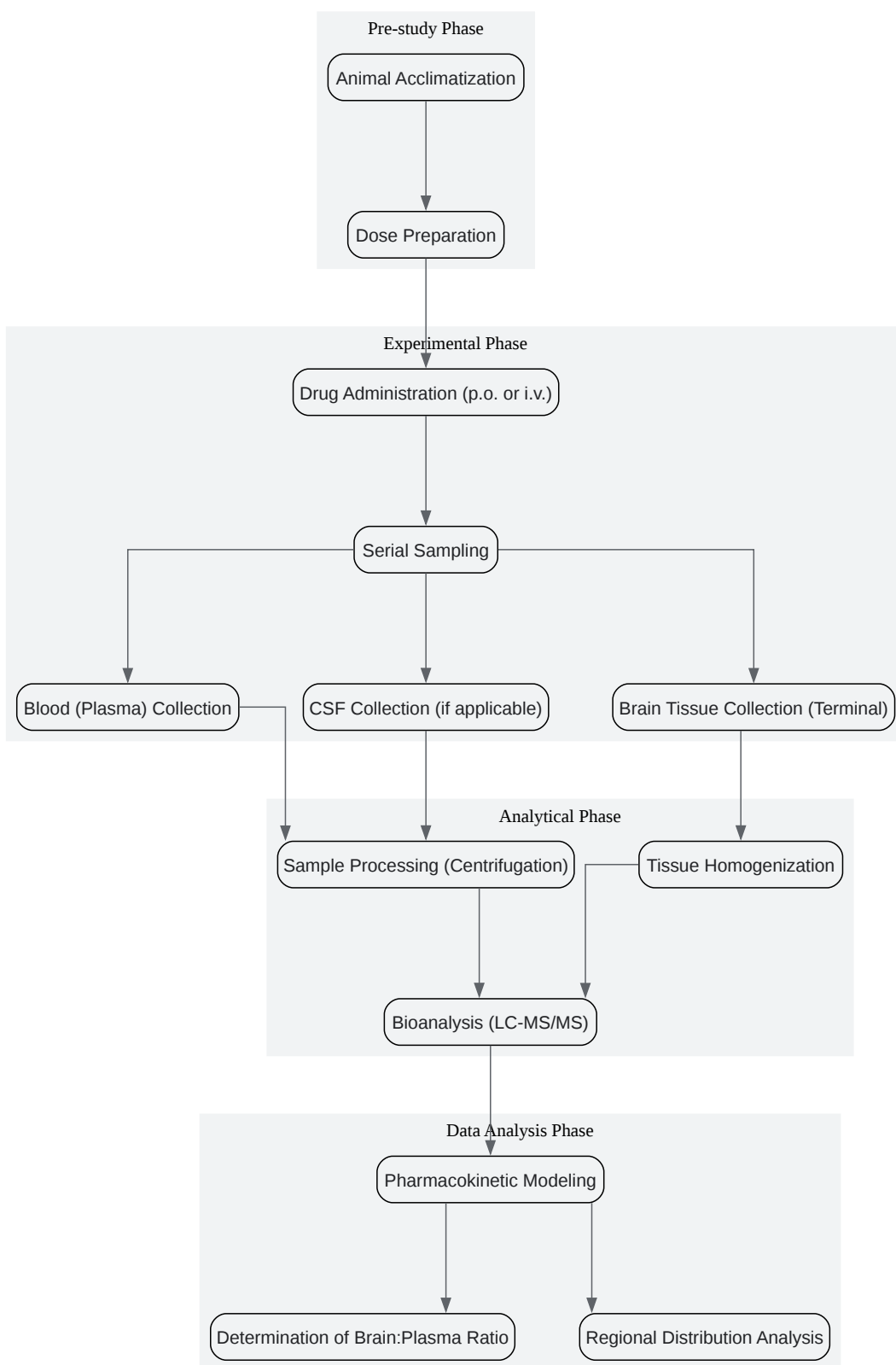
In Vivo Pharmacokinetic Studies in Non-Human Primates

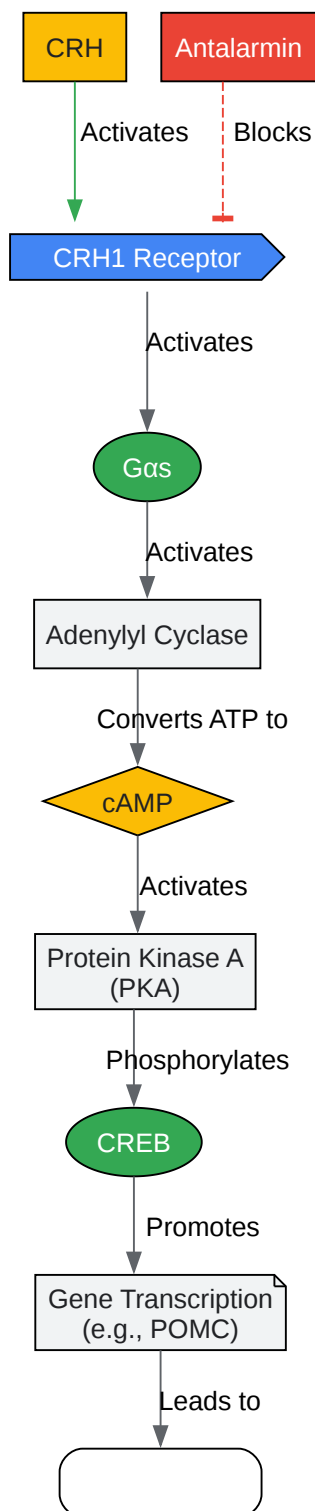
- **Animal Model:** Adult male rhesus macaques.
- **Drug Administration:** Oral (p.o.) administration of antalarmin at a dose of 20 mg/kg. For intravenous (i.v.) administration, the same dose was dissolved in a vehicle of ethanol/cremophor/water (5:5:90, vol/vol/vol) and injected over two minutes.
- **Sample Collection:** Blood samples were collected from the femoral vein at multiple time points post-administration (e.g., 30, 45, 60, 90, 120, 180, and 330 minutes for oral studies). Cerebrospinal fluid (CSF) was collected via cisternal puncture at corresponding time points.

- Analytical Method: Antalarmin concentrations in plasma and CSF were quantified using a specifically developed mass spectrometry-gas chromatography assay.
- Data Analysis: Pharmacokinetic parameters such as total clearance, elimination half-life, and oral bioavailability were calculated using compartmental model analysis.

Brain Tissue Distribution Studies in Rodents

- Animal Model: Male Wistar rats.
- Drug Administration: Single dose of CP-154,526 administered either orally or intravenously.
- Sample Collection: At various time points post-administration, animals were sacrificed, and plasma and brain tissues (cortex, striatum, hypothalamus, hippocampus, and cerebellum) were collected.
- Analytical Method: Concentrations of the compound in plasma and homogenized brain tissue were measured, likely using liquid chromatography-mass spectrometry (LC-MS/MS) or a similar sensitive analytical technique.
- Data Analysis: Brain-to-plasma concentration ratios were calculated to determine the extent of brain penetration. Regional distribution was assessed by comparing the compound's concentration across the different brain areas.





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